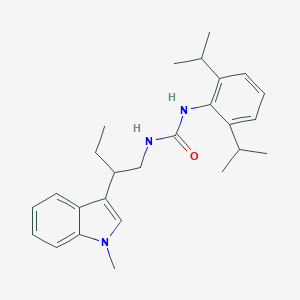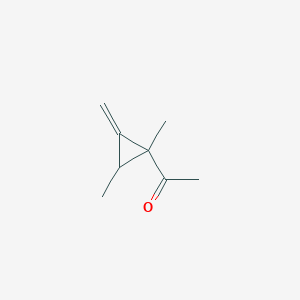
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone, also known as MDP2P, is a chemical compound that is commonly used in the synthesis of various drugs, including MDMA or ecstasy. MDP2P is a ketone that belongs to the cycloalkane family, and it has a molecular formula of C11H16O.
Mécanisme D'action
The mechanism of action of Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is not well understood, but it is believed to be similar to other ketones. Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is thought to act as a prodrug, which means that it is metabolized in the body to produce active compounds that have psychoactive effects.
Effets Biochimiques Et Physiologiques
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone has been shown to have a variety of biochemical and physiological effects, including the stimulation of the central nervous system, the release of serotonin and dopamine, and the inhibition of monoamine oxidase. These effects are believed to be responsible for the psychoactive properties of drugs that are synthesized using Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is a useful chemical compound for laboratory experiments because it is relatively easy to synthesize and it can be used as a precursor for the synthesis of a variety of drugs. However, Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is also a controlled substance in many countries, which makes it difficult to obtain and use in laboratory settings.
Orientations Futures
There are several future directions for research on Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone, including the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, the use of Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone as a precursor for the synthesis of new drugs could lead to the development of novel psychoactive compounds with potential therapeutic benefits.
Méthodes De Synthèse
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone can be synthesized through a variety of methods, including the Leuckart-Wallach reaction, the Wacker oxidation, and the reductive amination method. The most common method used for the synthesis of Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone is the Wacker oxidation, which involves the oxidation of safrole to form Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone.
Applications De Recherche Scientifique
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone has been extensively studied in the field of organic chemistry, and it has been used as a precursor for the synthesis of various drugs, including MDMA, MDA, and MDEA. Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone has also been used in the synthesis of other compounds, such as amphetamines and cathinones.
Propriétés
Numéro CAS |
156541-79-6 |
|---|---|
Nom du produit |
Methyl(1,3-dimethyl-2-methylenecyclopropyl) ketone |
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1-(1,2-dimethyl-3-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C8H12O/c1-5-6(2)8(5,4)7(3)9/h6H,1H2,2-4H3 |
Clé InChI |
VVTFAZINPABWGG-UHFFFAOYSA-N |
SMILES |
CC1C(=C)C1(C)C(=O)C |
SMILES canonique |
CC1C(=C)C1(C)C(=O)C |
Synonymes |
Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



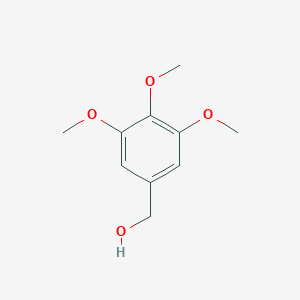


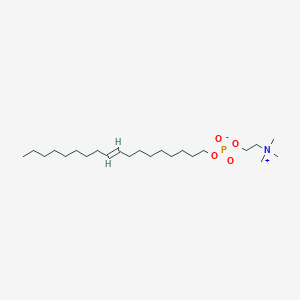
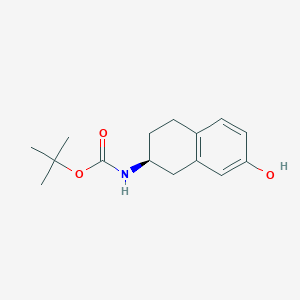
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
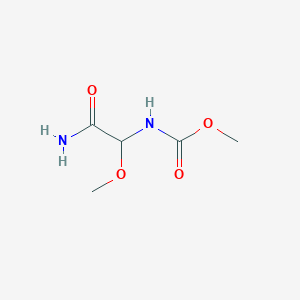

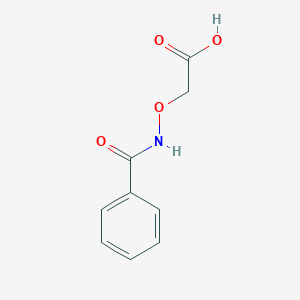
![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
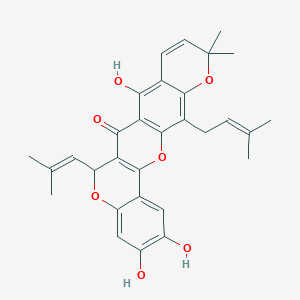
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)

